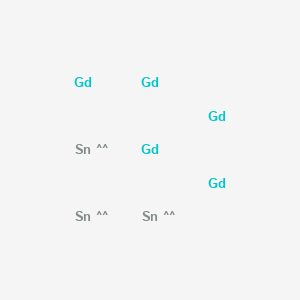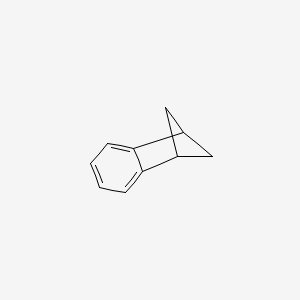
1,3-Methano-1H-indene, 2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Methano-1H-indene, 2,3-dihydro- is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol . This compound is part of the indene family and is characterized by its unique bicyclic structure, which includes a methano bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Methano-1H-indene, 2,3-dihydro- can be achieved through various methods. One efficient procedure involves the hydrogenation of indene . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar hydrogenation reactions, often scaled up with appropriate industrial equipment to ensure efficiency and safety.
化学反应分析
Types of Reactions
1,3-Methano-1H-indene, 2,3-dihydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation, as mentioned in the preparation methods.
Substitution: Electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various electrophiles such as halogens or nitro groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields saturated hydrocarbons.
科学研究应用
1,3-Methano-1H-indene, 2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action for 1,3-Methano-1H-indene, 2,3-dihydro- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation and reduction. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis or biological systems .
相似化合物的比较
Similar Compounds
Indane: Another bicyclic compound with a similar structure but without the methano bridge.
1,1,3-Trimethyl-3-phenylindane: A derivative with additional methyl and phenyl groups.
2,3-Dihydro-1H-indene: A closely related compound with similar chemical properties.
Uniqueness
1,3-Methano-1H-indene, 2,3-dihydro- is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to other indene derivatives.
属性
CAS 编号 |
13938-73-3 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC 名称 |
tricyclo[6.1.1.02,7]deca-2,4,6-triene |
InChI |
InChI=1S/C10H10/c1-2-4-10-8-5-7(6-8)9(10)3-1/h1-4,7-8H,5-6H2 |
InChI 键 |
HUXOCLGWKHIXBP-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1C3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


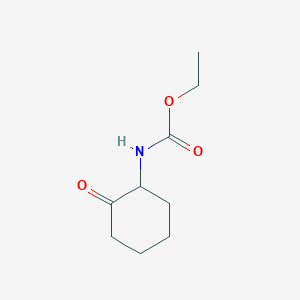
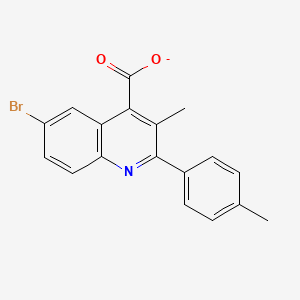
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)

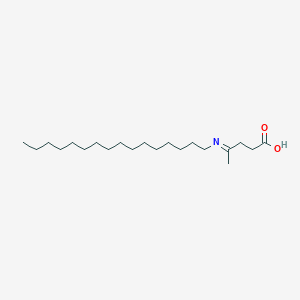

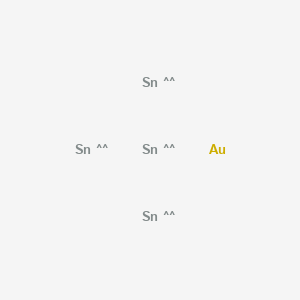
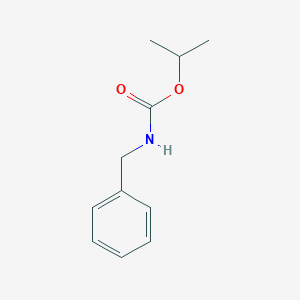
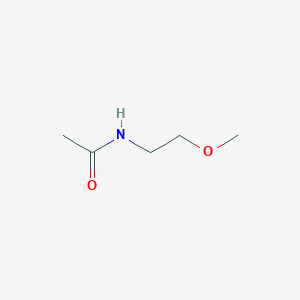

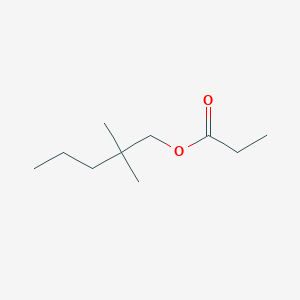
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
